molecular formula C10H12FN B13129717 (R)-1-(4-Fluorophenyl)but-3-en-1-amine

(R)-1-(4-Fluorophenyl)but-3-en-1-amine

Cat. No.: B13129717
M. Wt: 165.21 g/mol
InChI Key: NLXGUZPOWJQRTI-SNVBAGLBSA-N
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Description

®-1-(4-Fluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of a fluorophenyl group attached to a butenyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and ®-3-buten-1-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with ®-3-buten-1-amine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure ®-1-(4-Fluorophenyl)but-3-en-1-amine.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluorophenyl)but-3-en-1-amine may involve:

    Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Purification Systems: Automated systems are used for the purification process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of ®-1-(4-Fluorophenyl)butan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(4-Fluorophenyl)but-3-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chlorophenyl)but-3-en-1-amine: Similar structure with a chlorine atom instead of a fluorine atom.

    ®-1-(4-Bromophenyl)but-3-en-1-amine: Similar structure with a bromine atom instead of a fluorine atom.

    ®-1-(4-Methylphenyl)but-3-en-1-amine: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in ®-1-(4-Fluorophenyl)but-3-en-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)but-3-en-1-amine

InChI

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m1/s1

InChI Key

NLXGUZPOWJQRTI-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=C(C=C1)F)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)F)N

Origin of Product

United States

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